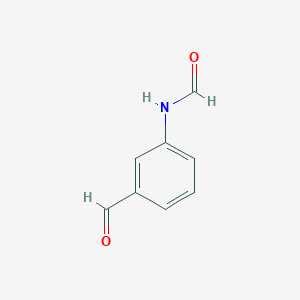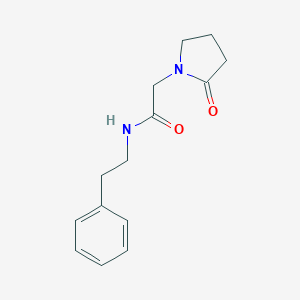
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function. It was first developed in Russia in the 1980s and has since gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Mécanisme D'action
The exact mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is not fully understood. However, it is believed to work by modulating the activity of neurotransmitters in the brain, specifically acetylcholine and glutamate. It may also increase blood flow to the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine and glutamate, which are important neurotransmitters involved in cognitive function. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam in lab experiments is its ability to improve cognitive function, which can be useful in studies involving memory, learning, and attention. It is also relatively safe and has few side effects, making it a good candidate for research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is a controlled substance in some countries, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam and how it affects the brain.
Méthodes De Synthèse
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam is synthesized by modifying the chemical structure of Piracetam, another nootropic drug. The synthesis method involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-phenylethylamine under specific conditions. The resulting product is 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam, which is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in animal models and human studies. It has also been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and dementia. In addition, 1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)-tam has been shown to have neuroprotective effects, which may be beneficial in preventing or treating neurodegenerative diseases.
Propriétés
Numéro CAS |
120356-52-7 |
|---|---|
Nom du produit |
1-Pyrrolidineacetamide, 2-oxo-N-(2-phenylethyl)- |
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
2-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H18N2O2/c17-13(11-16-10-4-7-14(16)18)15-9-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) |
Clé InChI |
MGFAUJMDUGNMKL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)N(C1)CC(=O)NCCC2=CC=CC=C2 |
Autres numéros CAS |
120356-52-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)

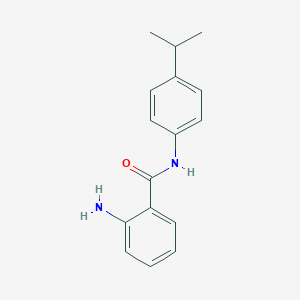
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
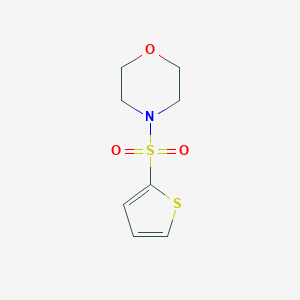

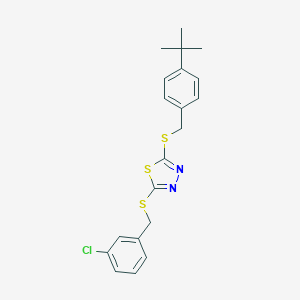
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

